Octyl 3-mercaptopropionate Octyl 3-mercaptopropionate
Brand Name: Vulcanchem
CAS No.: 71849-93-9
VCID: VC3824418
InChI: InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3
SMILES: CCCCCCCCOC(=O)CCS
Molecular Formula: C11H22O2S
Molecular Weight: 218.36 g/mol

Octyl 3-mercaptopropionate

CAS No.: 71849-93-9

Cat. No.: VC3824418

Molecular Formula: C11H22O2S

Molecular Weight: 218.36 g/mol

* For research use only. Not for human or veterinary use.

Octyl 3-mercaptopropionate - 71849-93-9

Specification

CAS No. 71849-93-9
Molecular Formula C11H22O2S
Molecular Weight 218.36 g/mol
IUPAC Name octyl 3-sulfanylpropanoate
Standard InChI InChI=1S/C11H22O2S/c1-2-3-4-5-6-7-9-13-11(12)8-10-14/h14H,2-10H2,1H3
Standard InChI Key LWNSNYBMYBWJDN-UHFFFAOYSA-N
SMILES CCCCCCCCOC(=O)CCS
Canonical SMILES CCCCCCCCOC(=O)CCS

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Octyl 3-mercaptopropionate is defined by the IUPAC name octyl 3-sulfanylpropanoate. Its structure consists of an octyl ester group linked to 3-mercaptopropionic acid, yielding the linear formula:
CH3(CH2)7OCOCH2CH2SH\text{CH}_3(\text{CH}_2)_7\text{OCOCH}_2\text{CH}_2\text{SH}
Key physicochemical properties include:

PropertyValueSource
Molecular Weight218.36 g/mol
Density0.957 g/cm³
Boiling Point285.9°C at 760 mmHg
Flash Point148.4°C
SolubilityInsoluble in water; miscible in organic solvents

The compound’s thiol group confers reactivity in radical-mediated reactions, while the octyl chain enhances hydrophobicity, making it suitable for non-aqueous polymer systems .

Spectroscopic Analysis

  • ¹³C NMR: Peaks at δ 14.1 (terminal CH₃), 22.7–31.9 (methylene carbons), 173.5 (ester carbonyl), and 34.2 (thiol-bearing CH₂) .

  • GC/MS: Dominant fragments at m/z 89 (HSCH₂CH₂CO⁺), 101 (C₈H₁₇O⁺), and 218 (molecular ion) .

Synthesis and Industrial Production

Catalytic Addition of H₂S to Acrylic Esters

The primary synthesis route involves the anti-Markovnikov addition of hydrogen sulfide (H₂S) to octyl acrylate, catalyzed by solid-supported guanidine bases (e.g., polystyrene-divinylbenzene resins) . Key steps include:

  • Reaction Setup: Octyl acrylate and H₂S are combined under pressure (1–5 bar) in a toluene medium.

  • Catalysis: Guanidine-functionalized resins (e.g., PS-DVB-TBD) facilitate thiol formation with >90% selectivity, minimizing disulfide byproducts .

  • Purification: Distillation under reduced pressure yields 95–98% purity .

Critical Parameters:

  • Temperature: 40–60°C

  • Molar Ratio (H₂S:Acrylate): 1.2:1

  • Catalyst Loading: 5–10 wt%

Industrial Scalability

Continuous-flow reactors with immobilized catalysts optimize throughput, achieving space-time yields of 500–700 kg·m⁻³·h⁻¹. Recycling catalysts for >10 cycles maintains efficacy, reducing production costs by 30% compared to batch processes .

Applications in Polymer Science

Chain Transfer in Radical Polymerization

As a chain transfer agent (CTA), octyl 3-mercaptopropionate terminates growing polymer chains via hydrogen abstraction, initiating new chains and controlling molecular weight . In styrene emulsion polymerization:

  • Mechanism:
    Pn+CTA-SHPnH+CTA-S\text{P}_n^\bullet + \text{CTA-SH} \rightarrow \text{P}_n\text{H} + \text{CTA-S}^\bullet
    CTA-S+MonomerNew Chain\text{CTA-S}^\bullet + \text{Monomer} \rightarrow \text{New Chain}

  • Impact on Polystyrene:

    • Reduces weight-average molecular weight (MwM_w) from 1,200 kDa to 300 kDa.

    • Lowers polydispersity index (PDI) from 2.5 to 1.8 .

Emulsion Polymerization of Methyl Methacrylate (MMA)

Studies demonstrate that 0.5–2.0 wt% octyl 3-mercaptopropionate:

  • Accelerates nucleation by 20% via micellar entry of CTA radicals.

  • Yields poly(MMA) with a bimodal molecular weight distribution due to isomer reactivity differences .

Comparative Analysis with Related Esters

ParameterOctyl 3-MercaptopropionateIsooctyl 3-Mercaptopropionate2-Ethylhexyl 3-Mercaptopropionate
CAS Number71849-93-930374-01-750448-95-8
BranchingLinearBranchedBranched
MwM_w Reduction EfficiencyHighModerateLow
Hydrophobicity (log P)4.24.85.1
Aquatic Toxicity (EC₅₀)12 mg/L8 mg/L15 mg/L

Branched analogs like isooctyl derivatives offer superior solubility in hydrophobic matrices but exhibit lower chain-transfer efficiency due to steric hindrance .

Recent Research Innovations

Isomer-Specific Reactivity Studies

GC/MS analyses reveal commercial octyl 3-mercaptopropionate contains ≥10 isomers. Kinetic modeling treats these as binary mixtures:

  • High-Reactivity Isomers (ktrk_{tr} = 1.2×10³ L·mol⁻¹·s⁻¹): Drive early-stage molecular weight reduction.

  • Low-Reactivity Isomers (ktrk_{tr} = 2.5×10² L·mol⁻¹·s⁻¹): Prolong polymerization, yielding bimodal distributions .

Thiol-Ene Click Chemistry Applications

Functionalizing gold nanoparticles via thiol-gold interactions enables biosensor development. Octyl 3-mercaptopropionate-modified surfaces show 30% higher antibody binding capacity than alkanethiols .

Regulatory and Environmental Considerations

Global Regulatory Status

  • EU REACH: Registered for industrial use; requires ecological risk assessments for aquatic discharges .

  • US EPA: Exempt from TSCA inventory as a polymer additive (40 CFR 723.250) .

Degradation Pathways

  • Hydrolysis: Half-life = 120 days (pH 7, 25°C).

  • Biodegradation: 40% mineralization in 28 days (OECD 301B) .

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